

1-Bromo-2,4-dimethylpentane molecular weight

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Compound of Interest

Compound Name: 1-Bromo-2,4-dimethylpentane

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An In-Depth Technical Guide to the Molecular Weight of **1-Bromo-2,4-dimethylpentane** for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of **1-bromo-2,4-dimethylpentane** (C₇H₁₅Br), a key alkyl halide intermediate in synthetic chemistry. For researchers, scientists, and drug development professionals, an accurate understanding of molecular weight is fundamental for compound verification, reaction stoichiometry, and analytical characterization. This document delineates the theoretical calculation of both the average molecular weight and the monoisotopic mass, contextualizes these values for different applications, and presents a validated experimental workflow for their verification using mass spectrometry. By integrating foundational principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the precise handling and characterization of this compound.

Chemical Identity and Significance of 1-Bromo-2,4-dimethylpentane

1-Bromo-2,4-dimethylpentane is a halogenated alkane whose utility in organic synthesis stems from its role as an alkylating agent. Its branched structure offers unique steric properties that can be exploited in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

- Molecular Formula: C₇H₁₅Br[1][2][3]

- Structure: A pentane backbone with methyl groups at positions 2 and 4, and a bromine atom at position 1.
- CAS Number: 6570-91-8[1][4]

Given its application in contexts requiring high purity and precise quantity, such as in Grignard reactions or nucleophilic substitutions, the definitive determination of its molecular weight is the first critical step in ensuring experimental reproducibility and success.

Theoretical Molecular Weight: A Foundational Calculation

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (or molar mass) and the monoisotopic mass. The distinction is critical for aligning theoretical calculations with experimental outcomes.

Average Molecular Weight (Molar Mass)

The average molecular weight is calculated using the standard atomic weights of the constituent elements, which are weighted averages based on their natural isotopic abundances.[5] This value is paramount for gravimetric analysis and calculating molar quantities for chemical reactions.

The calculation is based on the following IUPAC-recommended standard atomic weights:

- Carbon (C): 12.011 u[6]
- Hydrogen (H): 1.008 u[7]
- Bromine (Br): 79.904 u[8][9][10]

The molecular formula $C_7H_{15}Br$ dictates the following composition:

- 7 atoms of Carbon
- 15 atoms of Hydrogen
- 1 atom of Bromine

Table 1: Calculation of Average Molecular Weight for **1-Bromo-2,4-dimethylpentane**

Element	Count	Standard Atomic Weight (g/mol)	Total Mass (g/mol)
Carbon (C)	7	12.011	84.077
Hydrogen (H)	15	1.008	15.120
Bromine (Br)	1	79.904	79.904
Total	179.101		

The calculated average molecular weight is 179.101 g/mol , which aligns with values reported in chemical databases.[\[1\]](#)[\[4\]](#)[\[11\]](#)

Monoisotopic Mass

In contrast, monoisotopic mass is the sum of the masses of the most abundant stable isotope of each element in the molecule. This value is indispensable for high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by a single neutron's mass.

The masses of the principal isotopes are:

- Carbon: ^{12}C = 12.000000 u (by definition)[\[12\]](#)
- Hydrogen: ^1H = 1.007825 u
- Bromine: ^{79}Br = 78.918337 u[\[13\]](#)

Table 2: Calculation of Monoisotopic Mass for **1-Bromo-2,4-dimethylpentane**

Element (Isotope)	Count	Isotopic Mass (Da)	Total Mass (Da)
Carbon (^{12}C)	7	12.000000	84.000000
Hydrogen (^1H)	15	1.007825	15.117375
Bromine (^{79}Br)	1	78.918337	78.918337
Total	178.035712		

The monoisotopic mass is 178.03571 Da, representing the M^+ peak for the molecule containing only the most common isotopes.^[1]

Experimental Verification by Mass Spectrometry

While theoretical calculations provide a precise expected value, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry is the definitive technique for this purpose.

Expertise in Method Selection

For a relatively small, non-polar molecule like **1-bromo-2,4-dimethylpentane**, Electron Ionization (EI) is a robust choice. EI is a hard ionization technique that often produces a clear molecular ion (M^+) and a rich fragmentation pattern, which can serve as a structural fingerprint. Electrospray Ionization (ESI) is less suitable as the molecule lacks easily ionizable functional groups.

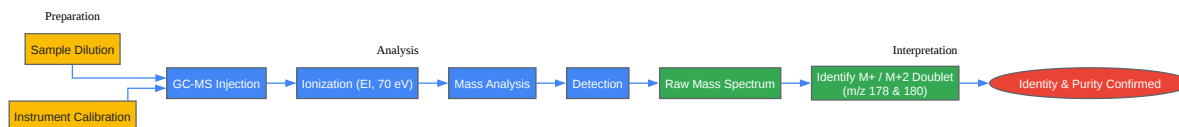
Self-Validating Protocol for Mass Spectrometry Analysis

This protocol incorporates calibration and internal checks to ensure the trustworthiness of the results.

- Instrument Preparation & Calibration:
 - Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) across the desired mass range (e.g., 50-300 m/z). This ensures mass accuracy.
 - Run a solvent blank (e.g., hexane or ethyl acetate) to verify the cleanliness of the system and establish a baseline.

- Sample Preparation:
 - Prepare a dilute solution of **1-bromo-2,4-dimethylpentane** (~1 mg/mL) in a volatile organic solvent like hexane or dichloromethane. High concentration can lead to detector saturation.
- Data Acquisition:
 - Inject the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) inlet for separation and purification.
 - Set the ion source to Electron Ionization (EI) at 70 eV. This standard energy level ensures that fragmentation patterns are reproducible and comparable to library spectra.
 - Acquire data across the calibrated mass range.
- Data Analysis & Interpretation:
 - Identify the molecular ion peak. Crucially, for a bromine-containing compound, the molecular ion will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by approximately 2 Da.^[8] This is due to the natural abundance of the two stable bromine isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).^[13]
 - The peak at $m/z \approx 178$ corresponds to the $[C_7H_{15}^{79}Br]^+$ ion.
 - The peak at $m/z \approx 180$ corresponds to the $[C_7H_{15}^{81}Br]^+$ ion.
 - The presence and ~1:1 ratio of this M^+ and $M+2$ doublet is a definitive confirmation of a monobrominated compound.
 - Analyze the fragmentation pattern to further confirm the structure.

Workflow Visualization



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Caption: Experimental workflow for the verification of **1-bromo-2,4-dimethylpentane** molecular weight.

Impact on Research and Drug Development

An unimpeachable molecular weight value is not merely academic; it has direct consequences in a professional research setting.

- **Compound Identity and Purity:** Experimental verification that matches the theoretical mass confirms that the correct material is in hand and is not contaminated with impurities of different masses.
- **Stoichiometric Precision:** In multi-step syntheses, accurate molar quantities are essential for maximizing yield and minimizing side reactions. An incorrect molecular weight leads to systematic errors in all subsequent reaction steps.
- **Physicochemical Profiling:** Molecular weight is a key descriptor in computational models that predict drug-like properties, such as those governed by Lipinski's Rule of Five. Accurate values are necessary for reliable in silico screening of potential drug candidates.

Conclusion

The molecular weight of **1-bromo-2,4-dimethylpentane** is definitively calculated as 179.101 g/mol (average molecular weight) and its monoisotopic mass as 178.03571 Da. While

theoretical calculation provides the expected value, rigorous experimental verification via mass spectrometry, paying close attention to the characteristic bromine isotopic pattern, is the gold standard for confirming compound identity in any research or development setting. This dual approach ensures the scientific integrity and reproducibility of any work involving this important synthetic building block.

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